Cas no 216974-75-3 (Bevacizumab)

Bevacizumab structure
Nome del prodotto:Bevacizumab
Numero CAS:216974-75-3
MF:
MW:
CID:911980
Bevacizumab Proprietà chimiche e fisiche
Nomi e identificatori
-
- Avastin
- BEVACIZUMAB
- BevacizuMab [USAN:INN]
- Anti-vegf monoclonal antibody
- Immunoglobulin G1, anti-(human vascular endothelial growth factor) (human-mouse monoclonal rhumab-vegf gamma1-chain), disulfide with human-mouse monoclonal rhumab-vegf light chain, dimer
- Rhumab-vegf
- Unii-2S9zzm9Q9v
- Avastatin
- Bevacizumab
-
Proprietà calcolate
- Massa esatta: 174.03168
Proprietà sperimentali
- Solubilità: Solubile in dimetilsolfossido
- PSA: 54.37
Bevacizumab Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Biosynth | FB76708-5 mg |
Bevacizumab - 25mg/ml solution in PBS |
216974-75-3 | 5mg |
$544.50 | 2023-01-04 | ||
TargetMol Chemicals | T9904-1mg |
Bevacizumab |
216974-75-3 | 27.1 mg/mL | 1mg |
¥ 1320 | 2024-07-20 | |
DC Chemicals | A005-25mg |
Bevacizumab |
216974-75-3 | 25mg |
$700.0 | 2023-09-15 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B303060-5mg |
Bevacizumab |
216974-75-3 | ~25mg/ml(in buffer,PH6.2),≥95% | 5mg |
¥4899.90 | 2023-09-04 | |
TargetMol Chemicals | T9904-5 mg |
Bevacizumab |
216974-75-3 | 27.1mg/ml | 5mg |
¥ 4,450 | 2023-07-11 | |
TargetMol Chemicals | T9904-25 mg |
Bevacizumab |
216974-75-3 | 27.1mg/ml | 25mg |
¥ 11,500 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9904-5 mg |
Bevacizumab |
216974-75-3 | 99.1% | 5mg |
¥5225.00 | 2022-02-28 | |
Biosynth | FB76708-2 mg |
Bevacizumab - 25mg/ml solution in PBS |
216974-75-3 | 2mg |
$266.20 | 2023-01-04 | ||
TargetMol Chemicals | T9904-10 mg |
Bevacizumab |
216974-75-3 | 27.1mg/ml | 10mg |
¥ 6,650 | 2023-07-11 | |
A2B Chem LLC | AF28015-5mg |
Avastin |
216974-75-3 | ~25mg/ml(in buffer,PH6.2),≥95% | 5mg |
$804.00 | 2024-04-20 |
Bevacizumab Letteratura correlata
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
216974-75-3 (Bevacizumab) Prodotti correlati
- 20175-84-2([1,2'-Binaphthalene]-5,5',8,8'-tetrone,1',4-dihydroxy-2,3'-dimethyl-, (1R)-)
- 475-38-7(Naphthazarin)
- 481-39-0(Juglone)
- 14787-38-3(5-hydroxy-7-methyl-1,4-dihydronaphthalene-1,4-dione)
- 2169754-91-8(ethyl (2E)-3,4-dimethylhex-2-enoate)
- 2229614-98-4(3-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)propane-1-thiol)
- 2137957-87-8(1-(3-formylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid)
- 76779-16-3(DIBROMOPOLYETHYLENE GLYCOL 2'000)
- 2229011-56-5(O-2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropylhydroxylamine)
- 211929-83-8(9H-Fluoren-9-ylmethyl N-(2S)-4-(methylsulfanyl)-1-oxobutan-2-ylcarbamate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:216974-75-3)Bevacizumab

Purezza:99%/99%/99%/99%
Quantità:1mg/2mg/5mg/10mg
Prezzo ($):201.0/341.0/614.0/928.0
Suzhou Genelee Bio-Technology Co., Ltd.
(CAS:216974-75-3)Bevacizumab

Purezza:97%+
Quantità:100mg
Prezzo ($):2000